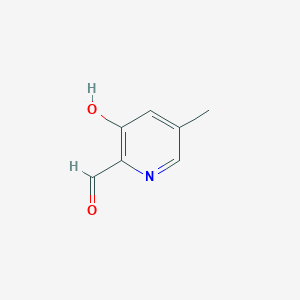
3-Hydroxy-5-methylpicolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-5-methylpicolinaldehyde is an organic compound with the molecular formula C7H7NO2 It is a derivative of picolinaldehyde, characterized by the presence of a hydroxyl group at the 3-position and a methyl group at the 5-position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-methylpicolinaldehyde typically involves the functionalization of picolinaldehyde derivatives. One common method is the hydroxylation of 5-methylpicolinaldehyde using suitable oxidizing agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agents and catalysts is optimized to minimize costs and environmental impact while maximizing efficiency.
化学反応の分析
Types of Reactions: 3-Hydroxy-5-methylpicolinaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for converting hydroxyl groups to halides.
Major Products:
Oxidation: 3-Hydroxy-5-methylpicolinic acid.
Reduction: 3-Hydroxy-5-methylpicolinyl alcohol.
Substitution: 3-Halo-5-methylpicolinaldehyde derivatives.
科学的研究の応用
3-Hydroxy-5-methylpicolinaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 3-Hydroxy-5-methylpicolinaldehyde exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aldehyde group can undergo nucleophilic addition reactions with amino acids and proteins, potentially altering their activity.
類似化合物との比較
- 3-Hydroxy-6-methylpicolinaldehyde
- 3-Hydroxy-4-methylpicolinaldehyde
- 3-Hydroxy-5-ethylpicolinaldehyde
Comparison: Compared to its analogs, 3-Hydroxy-5-methylpicolinaldehyde is unique due to the specific positioning of the methyl and hydroxyl groups, which can significantly influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for targeted applications in research and industry.
特性
分子式 |
C7H7NO2 |
|---|---|
分子量 |
137.14 g/mol |
IUPAC名 |
3-hydroxy-5-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H7NO2/c1-5-2-7(10)6(4-9)8-3-5/h2-4,10H,1H3 |
InChIキー |
RUPZXAWJCLLSKN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


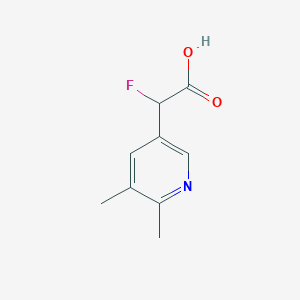
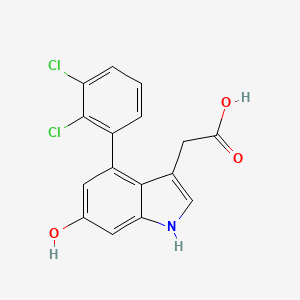
![Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13087572.png)

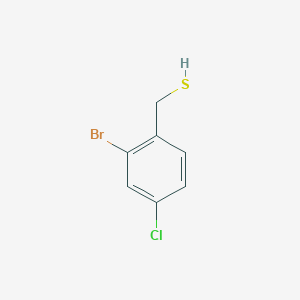
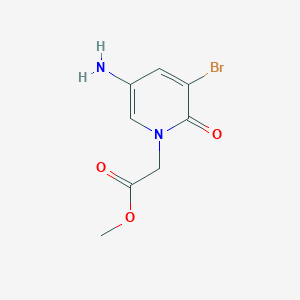
![N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-aminopropanamide](/img/structure/B13087602.png)
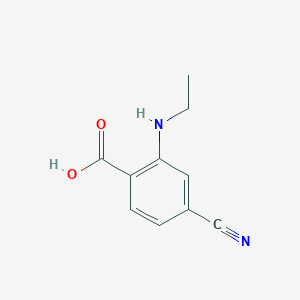
![Acetamide, N-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B13087611.png)
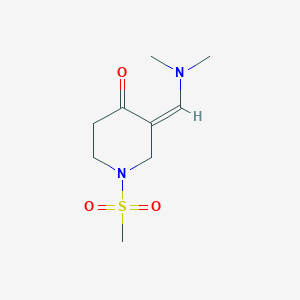
![2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde](/img/structure/B13087629.png)
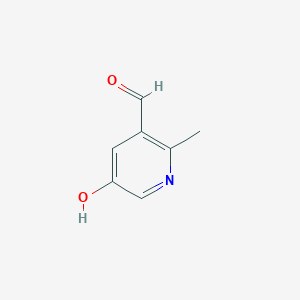

![2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B13087654.png)
